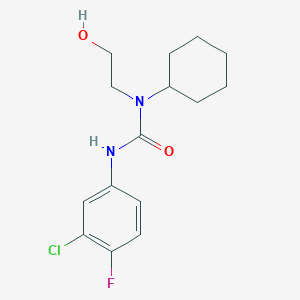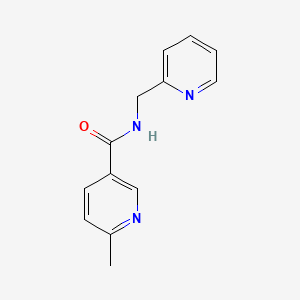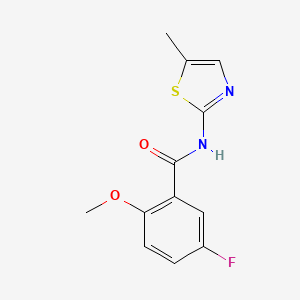
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea prevents the activation and proliferation of B-cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its ability to selectively target BTK, which makes it a promising therapeutic agent for diseases involving B-cell dysregulation. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in clinical trials.
Métodos De Síntesis
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with cyclohexylisocyanate, followed by the reaction of the resulting product with 2-hydroxyethylamine. The final product is then purified through recrystallization to obtain 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in its pure form.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, indicating that it could be a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-13-10-11(6-7-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKPVIXWJGUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)

![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
